Cas no 69976-72-3 (3,5-Dimethyl-2-nitrobenzoyl chloride)

3,5-Dimethyl-2-nitrobenzoyl chloride structure
69976-72-3 structure
Product name:3,5-Dimethyl-2-nitrobenzoyl chloride
CAS No:69976-72-3
MF:C9H8ClNO3
MW:213.617721557617
CID:5004910

3,5-Dimethyl-2-nitrobenzoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dimethyl-2-nitrobenzoyl chloride
    • Inchi: 1S/C9H8ClNO3/c1-5-3-6(2)8(11(13)14)7(4-5)9(10)12/h3-4H,1-2H3
    • InChI Key: OXQCBNCVRPYQMB-UHFFFAOYSA-N
    • SMILES: ClC(C1=CC(C)=CC(C)=C1[N+](=O)[O-])=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 251
  • XLogP3: 3
  • Topological Polar Surface Area: 62.9

3,5-Dimethyl-2-nitrobenzoyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010009526-250mg
3,5-Dimethyl-2-nitrobenzoyl chloride
69976-72-3 97%
250mg
$475.20 2023-09-01
Alichem
A010009526-500mg
3,5-Dimethyl-2-nitrobenzoyl chloride
69976-72-3 97%
500mg
$831.30 2023-09-01
Alichem
A010009526-1g
3,5-Dimethyl-2-nitrobenzoyl chloride
69976-72-3 97%
1g
$1579.40 2023-09-01

Additional information on 3,5-Dimethyl-2-nitrobenzoyl chloride

3,5-Dimethyl-2-nitrobenzoyl chloride (CAS NO 69976-72-3): A Comprehensive Overview

The compound 3,5-Dimethyl-2-nitrobenzoyl chloride, also known by its CAS registry number 69976-72-3, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of nitrobenzoyl chlorides, which are derivatives of benzoic acid with both nitro and chlorine functional groups attached. Its unique structure makes it a valuable precursor in various chemical reactions and a potential candidate for drug development.

3,5-Dimethyl-2-nitrobenzoyl chloride features a benzene ring substituted at the 2-position with a nitro group (-NO₂) and at the 3 and 5 positions with methyl groups (-CH₃). The presence of these substituents imparts specific electronic and steric effects, which are crucial in determining its reactivity and biological activity. This compound is particularly notable for its nitrobenzoyl chloride derivatives nature, making it a versatile intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the potential of 3,5-Dimethyl-2-nitrobenzoyl chloride in pharmaceutical applications. Its nitro group can serve as a bioisostere for other functional groups, enabling the design of compounds with enhanced pharmacokinetic properties. Moreover, the methyl substituents at positions 3 and 5 contribute to steric bulk, which may influence the compound's ability to interact with biological targets such as enzymes or receptors.

From a chemical synthesis perspective, 3,5-Dimethyl-2-nitrobenzoyl chloride is a valuable building block for constructing more intricate molecules. Its reactivity can be leveraged in nucleophilic acyl substitution reactions, where the benzoyl chloride group reacts with nucleophiles to form esters or amides. This makes it an essential component in the synthesis of nitrobenzoyl derivatives and related compounds.

Recent advancements in drug discovery research have further underscored the importance of 3,5-Dimethyl-2-nitrobenzoyl chloride as a potential lead compound. Researchers have explored its role in designing molecules with specific biological activities, such as inhibitors of kinases or agonists of G-protein coupled receptors (GPCRs). These investigations are driven by the need to identify novel therapeutic agents for diseases ranging from cancer to neurodegenerative disorders.

Another area where 3,5-Dimethyl-2-nitrobenzoyl chloride has shown promise is in biological imaging and diagnostics. The nitro group can be utilized as a marker for specific imaging techniques, while the benzoyl chloride moiety can facilitate the attachment of targeting ligands. This duality positions it as a potential candidate for developing targeted imaging agents that can visualize molecular processes in vivo.

Furthermore, the compound's nitrobenzoyl chloride derivatives have been explored in the context of drug delivery systems. By incorporating this moiety into polymeric or lipid-based formulations, researchers aim to enhance the stability and targeting efficiency of therapeutic agents. Such applications are particularly relevant in the development of controlled-release drug delivery platforms, which can improve patient outcomes by minimizing side effects and enhancing treatment efficacy.

Recent collaborative studies have also examined the potential of 3,5-Dimethyl-2-nitrobenzoyl chloride in antibody-drug conjugate (ADC) development. The nitro group can serve as a site for selective targeting via biotin-streptavidin interactions, while the benzoyl chloride moiety can be functionalized to attach cytotoxic agents. This approach holds promise for creating more precise and effective cancer therapies with reduced off-target toxicity.

Looking ahead, the continued exploration of 3,5-Dimethyl-2-nitrobenzoyl chloride will likely yield new insights into its chemical properties, biological activities, and applications in drug development. As research progresses, this compound is poised to play an even more significant role in addressing unmet medical needs and advancing the frontiers of biomedical science.

In summary, 3,5-Dimethyl-2-nitrobenzoyl chloride (CAS NO 69976-72-3) is a multifaceted compound with wide-ranging applications in organic chemistry and pharmaceutical research. Its unique structure, reactivity, and biological potential make it an invaluable tool for scientists seeking to innovate in the fields of chemical synthesis, drug discovery, and biomedical engineering.

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